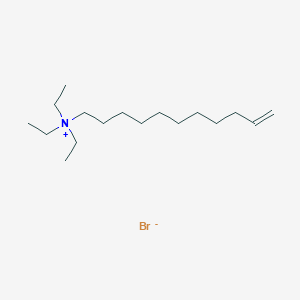
10-Undecen-1-aminium, N,N,N-triethyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Undecen-1-aminium, N,N,N-triethyl-, bromide is a quaternary ammonium compound with the molecular formula C17H36BrN. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by a long alkyl chain with an aminium group, making it effective in reducing surface tension in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Undecen-1-aminium, N,N,N-triethyl-, bromide typically involves the quaternization of 10-undecen-1-amine with triethylamine and a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 10-undecen-1-amine, triethylamine, and a brominating agent (e.g., hydrobromic acid).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Procedure: The 10-undecen-1-amine is dissolved in the solvent, and triethylamine is added dropwise. The brominating agent is then added slowly to the reaction mixture. The reaction is allowed to proceed for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
10-Undecen-1-aminium, N,N,N-triethyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation Reactions: The alkyl chain can undergo oxidation to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium iodide, and silver nitrate. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution: Formation of different quaternary ammonium salts.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
科学的研究の応用
10-Undecen-1-aminium, N,N,N-triethyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of antimicrobial agents and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
作用機序
The mechanism of action of 10-Undecen-1-aminium, N,N,N-triethyl-, bromide is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases. This alignment disrupts the structure of microbial cell membranes, leading to cell lysis and death. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane permeability and integrity.
類似化合物との比較
Similar Compounds
- 10-Undecen-1-aminium, N,N,N-trimethyl-, bromide
- 10-Undecen-1-ol
- 11-Hydroxy-1-undecene
Comparison
10-Undecen-1-aminium, N,N,N-triethyl-, bromide is unique due to its triethylammonium group, which imparts distinct surfactant properties compared to its trimethyl counterpart. The longer alkyl chain in 10-Undecen-1-ol and 11-Hydroxy-1-undecene provides different physicochemical properties, making them suitable for different applications. The triethyl group enhances the compound’s ability to interact with hydrophobic surfaces, making it more effective in certain industrial and research applications.
特性
CAS番号 |
116198-12-0 |
|---|---|
分子式 |
C17H36BrN |
分子量 |
334.4 g/mol |
IUPAC名 |
triethyl(undec-10-enyl)azanium;bromide |
InChI |
InChI=1S/C17H36N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18(6-2,7-3)8-4;/h5H,1,6-17H2,2-4H3;1H/q+1;/p-1 |
InChIキー |
BQOQPDWGSKBJQZ-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC)CCCCCCCCCC=C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


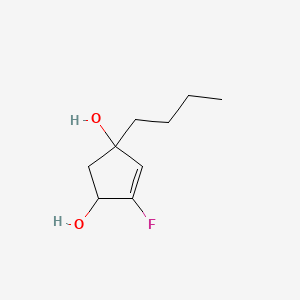
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)



![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)

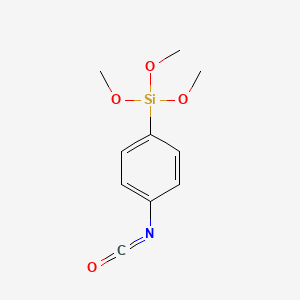
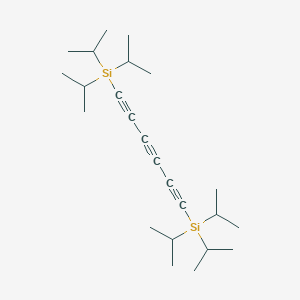
![2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol](/img/structure/B14312756.png)
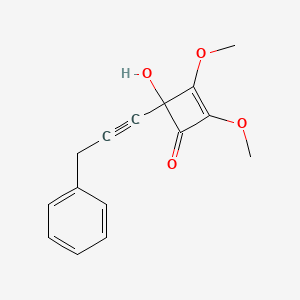

![N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine](/img/structure/B14312787.png)

